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Compound of Interest

Compound Name: Jasmine lactone

Cat. No.: B1672798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

jasmine lactone, also known by its IUPAC name (Z)-7-decen-5-olide. This document is

intended to serve as a core resource for researchers, scientists, and professionals in drug

development who are working with or have an interest in this fragrant lactone. The information

presented includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for jasmine lactone,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (500 MHz, CDCl₃)[1][2]
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Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Number of
Protons

Assignment

5.32-5.60 m - 2H CH=CH

4.26-4.31 m - 1H CH-O

1.45-2.62 m - 10H CH₂, CH

0.97 t 7.57 3H CH₃

¹³C NMR Data (125 MHz, CDCl₃)[1][2]

Chemical Shift (δ) (ppm) Assignment

171.6 C=O

135.1 C=C

122.3 C=C

80.2 CH-O

33.3 CH₂

29.4 CH₂

27.1 CH₂

20.7 CH₂

18.4 CH₂

14.0 CH₃

Mass Spectrometry (MS)
GC-MS Fragmentation Data[1][3]
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)

71 100

99 75

55 49

41 49

108 9

High-Resolution Mass Spectrometry (HRMS) Data[1][2]

Ion Measured m/z Calculated m/z Formula

[M+H]⁺ 169.1226 169.1229 C₁₀H₁₇O₂

[M+Na]⁺ 191.1052 191.1048 C₁₀H₁₆O₂Na

Infrared (IR) Spectroscopy
While a specific full-spectrum analysis for jasmine lactone is not readily available in the cited

literature, the characteristic absorption bands for a δ-lactone and its other functional groups are

well-established.

Wavenumber Range (cm⁻¹) Functional Group Vibration Mode

~1735-1750 C=O (δ-lactone) Stretching

~3000-3100 =C-H (alkene) Stretching

~1650-1670 C=C (alkene) Stretching

~2850-2960 C-H (alkane) Stretching

~1050-1250 C-O (ester) Stretching

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the acquisition of the

spectroscopic data for jasmine lactone.

NMR Spectroscopy
Sample Preparation: The jasmine lactone standard was dissolved in deuterated chloroform

(CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for referencing the

chemical shifts.

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-400 or a 500

MHz NMR spectrometer.

¹H NMR Spectroscopy:

Frequency: 500 MHz

Solvent: CDCl₃

Internal Standard: TMS (0 ppm)

Data Acquisition: Standard pulse sequences were used to acquire the proton spectrum.

Chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling

constants (J) are given in Hertz (Hz).

¹³C NMR Spectroscopy:

Frequency: 125 MHz

Solvent: CDCl₃

Internal Standard: The residual solvent peak of CDCl₃ (δ 77.16 ppm) is typically used as a

reference.

Data Acquisition: A standard proton-decoupled pulse sequence was used to obtain the ¹³C

spectrum, providing single-line signals for each unique carbon atom.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrumentation: A Shimadzu GC-MS QP2010 SE system or a similar apparatus is typically

used for the analysis of volatile compounds like jasmine lactone.

Gas Chromatography (GC) Conditions:

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable

for the separation of jasmine lactone.

Injector Temperature: Typically set around 250 °C.

Oven Temperature Program: A temperature gradient is employed to ensure good separation

of the components in a sample. An example program would be: start at 50 °C, hold for 2

minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: A mass range of m/z 40-400 is typically scanned to detect the molecular ion

and its fragments.

Ion Source Temperature: Usually maintained around 200-230 °C.

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A UPLC–QTOF–MS (Waters Corporation) or a similar high-resolution mass

spectrometer is used to determine the exact mass of the molecule and its adducts.

Methodology:

Ionization: Electrospray ionization (ESI) is a common technique for generating protonated

([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions for lactones.
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Mass Analyzer: A Time-of-Flight (TOF) analyzer provides high mass accuracy, allowing for

the determination of the elemental composition of the detected ions.

Signaling Pathways and Biosynthesis
Jasmine lactone is a member of the jasmonate family of plant hormones, which are involved

in a wide range of physiological processes, including plant defense and development. Its

biosynthesis is closely linked to the lipoxygenase (LOX) pathway, which is activated in

response to various stresses.

Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway involves the perception of the bioactive form,

jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ

(Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription

factors that regulate the expression of jasmonate-responsive genes.

Biotic/Abiotic Stress Membrane Lipids
(α-Linolenic Acid) LOX Pathway Jasmine Lactone &

other Jasmonates (JA)
JA-Ile

(Bioactive form)
Conjugation COI1Perception SCF-COI1-JAZ Complex JAZ Repressor Transcription Factors

(e.g., MYC2)
Repression

26S Proteasome

Ubiquitination Degradation
Jasmonate-Responsive

Gene Expression
Activation Plant Defense &

Development

Click to download full resolution via product page

Caption: Jasmonate signaling pathway overview.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a volatile

compound like jasmine lactone from a plant matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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